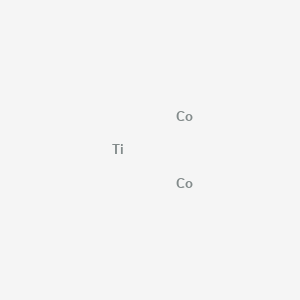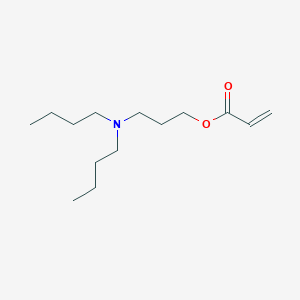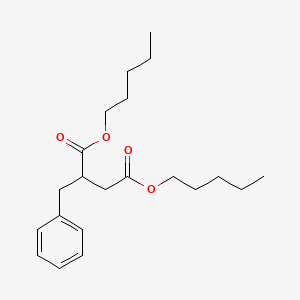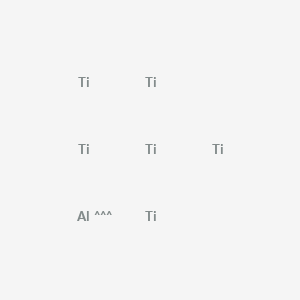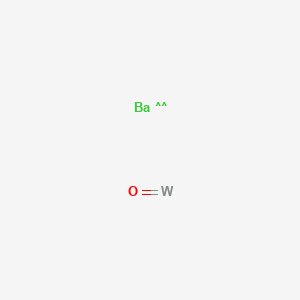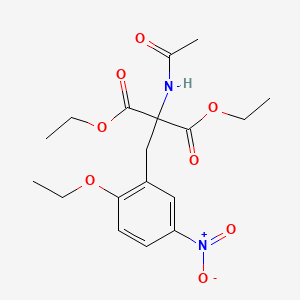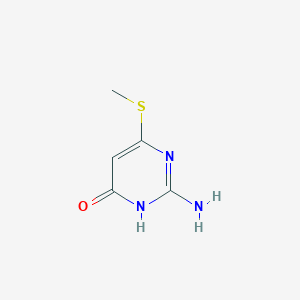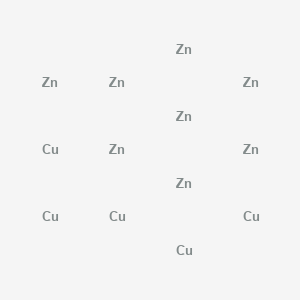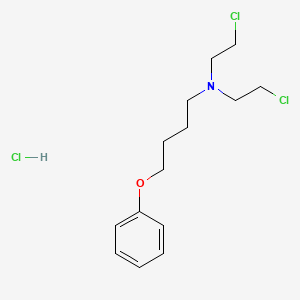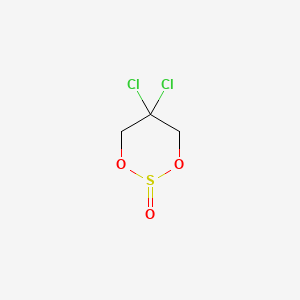
5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one is a chemical compound known for its unique structure and reactivity It belongs to the class of heterocyclic compounds containing both sulfur and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one typically involves the chlorination of 1,3-dioxathiolane-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. The general reaction scheme is as follows:
Starting Material: 1,3-dioxathiolane-2-one
Chlorinating Agent: Chlorine gas or a suitable chlorinating reagent such as thionyl chloride.
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent over-chlorination and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully dechlorinated products.
科学的研究の応用
5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique reactivity.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The chlorine atoms and the sulfur-oxygen ring structure play a crucial role in its reactivity. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones.
類似化合物との比較
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: Another chlorinated heterocyclic compound with similar reactivity.
1,3-Dibromo-5,5-dimethylhydantoin: Brominated analog with comparable chemical properties.
N-Chlorosuccinimide: A chlorinating agent with similar applications in organic synthesis.
Uniqueness
5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one is unique due to its specific ring structure containing both sulfur and oxygen atoms, which imparts distinct reactivity compared to other chlorinated compounds. Its ability to undergo selective substitution and oxidation-reduction reactions makes it valuable in various chemical processes.
特性
CAS番号 |
13848-85-6 |
|---|---|
分子式 |
C3H4Cl2O3S |
分子量 |
191.03 g/mol |
IUPAC名 |
5,5-dichloro-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C3H4Cl2O3S/c4-3(5)1-7-9(6)8-2-3/h1-2H2 |
InChIキー |
CDVPAMNWOFRHIR-UHFFFAOYSA-N |
正規SMILES |
C1C(COS(=O)O1)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


